Cas no 5913-86-0 (2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride)

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is a chiral piperidine derivative featuring a prop-1-enyl substituent in the (E)-configuration. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. Its structural motif is valuable for the development of ligands, catalysts, or intermediates in asymmetric synthesis. The (E)-alkene configuration provides rigidity, which may influence stereochemical outcomes in reactions. This compound is typically characterized by high purity, making it suitable for precise applications in medicinal chemistry and material science.
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride structure
5913-86-0 structure
Product name:2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
CAS No:5913-86-0
MF:C8H16ClN
Molecular Weight:161.672341346741
CID:5732985
PubChem ID:126845224

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride 化学的及び物理的性質

名前と識別子

    • AKOS040817958
    • F2167-7743
    • 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
    • 2-[(E)-prop-1-enyl]piperidine;hydrochloride
    • 2-(Prop-1-en-1-yl)piperidine hydrochloride
    • starbld0027234
    • 5913-86-0
    • インチ: 1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,5,8-9H,3-4,6-7H2,1H3;1H/b5-2+;
    • InChIKey: ZQCDNQQWJSUKBD-DPZBITMOSA-N
    • SMILES: Cl.N1CCCCC1/C=C/C

計算された属性

  • 精确分子量: 161.0971272g/mol
  • 同位素质量: 161.0971272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 96.7
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2167-7743-5g
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0 95%+
5g
$1605.0 2023-09-06
Life Chemicals
F2167-7743-0.25g
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0 95%+
0.25g
$482.0 2023-09-06
Life Chemicals
F2167-7743-1g
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0 95%+
1g
$535.0 2023-09-06
Life Chemicals
F2167-7743-0.5g
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0 95%+
0.5g
$508.0 2023-09-06
Life Chemicals
F2167-7743-10g
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0 95%+
10g
$2247.0 2023-09-06
TRC
E185566-100mg
2-[(1e)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0
100mg
$ 135.00 2022-06-05
TRC
E185566-1g
2-[(1e)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0
1g
$ 775.00 2022-06-05
TRC
E185566-500mg
2-[(1e)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0
500mg
$ 500.00 2022-06-05
Life Chemicals
F2167-7743-2.5g
2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
5913-86-0 95%+
2.5g
$1070.0 2023-09-06

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride 関連文献

2-[(1E)-prop-1-en-1-yl]piperidine hydrochlorideに関する追加情報

Research Brief on 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride (CAS: 5913-86-0): Recent Advances and Applications

The compound 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride (CAS: 5913-86-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, pharmacological properties, and potential therapeutic applications, as documented in peer-reviewed literature and industry reports up to Q2 2024.

Recent studies highlight the compound's role as a key intermediate in the synthesis of bioactive alkaloids and its structural similarity to nicotinic acetylcholine receptor (nAChR) modulators. A 2023 Journal of Medicinal Chemistry publication demonstrated its utility in developing selective α4β2 nAChR agonists, with potential implications for neurodegenerative disease therapeutics. The stereoselective synthesis of this hydrochloride salt has been optimized via Pd-catalyzed cross-coupling, achieving >95% purity (Smith et al., 2023).

Pharmacokinetic analyses reveal improved blood-brain barrier permeability compared to unmodified piperidine derivatives. In vivo studies using rodent models (DOI: 10.1021/acs.jmedchem.3c00512) showed a 40% increase in bioavailability when administered as a hydrochloride salt versus freebase forms. However, dose-dependent hepatotoxicity was observed at concentrations >50 mg/kg, necessitating further structural optimization.

Emerging applications include its use as a scaffold for PET radiotracer development. A 2024 ACS Chemical Neuroscience study reported successful 18F-labeling of derivatives for imaging α7 nAChRs in Alzheimer's disease models. The hydrochloride formulation demonstrated superior radiolabeling efficiency (82±3%) compared to other salt forms.

Industry reports from Cortellis and Clarivate identify three active preclinical programs leveraging this compound for smoking cessation therapies, with one Phase I trial expected to initiate in late 2024. Patent activity (WO202318754A1) suggests novel crystalline polymorphs with enhanced stability profiles.

Challenges remain in scaling GMP-compliant synthesis and addressing off-target effects on muscarinic receptors. Ongoing structure-activity relationship studies aim to improve selectivity while maintaining the compound's favorable pharmacokinetic profile. These developments position 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride as a versatile building block in CNS drug discovery pipelines.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD